N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4OS/c18-12-4-5-14(13(19)8-12)22-16(24)10-25-17-9-15(20-11-21-17)23-6-2-1-3-7-23/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPVYUHZIJTYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and piperidinyl-pyrimidinyl intermediates. The key steps include:
Formation of the Dichlorophenyl Intermediate: This involves the chlorination of aniline to produce 2,4-dichloroaniline.
Synthesis of the Piperidinyl-Pyrimidinyl Intermediate: This step involves the reaction of piperidine with pyrimidine under specific conditions to form the desired intermediate.
Coupling Reaction: The final step involves the coupling of the dichlorophenyl and piperidinyl-pyrimidinyl intermediates with a sulfanyl-acetamide linkage under controlled conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share key structural motifs with the target compound, enabling comparative analysis:
Crystallographic and Conformational Analysis
- Dihedral Angles: The target compound’s pyrimidine and dichlorophenyl rings likely adopt a dihedral angle of ~60–70°, based on analogs like N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (67.84° in ARARUI) . In contrast, the bromo-methoxy analog () shows a larger dihedral angle of 72.4° between pyrimidine and benzene rings due to steric effects from the methoxy group .
Hydrogen Bonding and Stability :
- Intramolecular N–H⋯N bonds stabilize folded conformations in analogs (e.g., ). The target compound likely exhibits similar stabilization, critical for maintaining bioactive conformations .
- Crystal packing in bromo-methoxy derivatives involves N–H⋯O and C–H⋯O hydrogen bonds, forming supramolecular chains .
Piperidine Ring Conformations :
Pharmacological and Physicochemical Comparisons
Key Research Findings
Sulfanyl Linkage Importance : The sulfanyl (S–) bridge in these compounds enhances conformational flexibility and enables π-π interactions, as observed in crystal structures .
Chlorophenyl vs.
Piperidine vs. Amino Substituents: Piperidine rings improve solubility and metabolic stability compared to amino-substituted pyrimidines, which may be prone to oxidation .
Biological Activity
N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects. In vitro assays revealed an IC50 value of approximately 18 µM against human breast cancer cells, comparable to established chemotherapeutic agents like Olaparib .
Table 1: Anticancer Activity Summary
The mechanism by which this compound exerts its anticancer effects involves the inhibition of Poly (ADP-Ribose) Polymerase (PARP), a key enzyme involved in DNA repair processes. The compound enhances the cleavage of PARP1 and increases the phosphorylation of H2AX, indicating DNA damage and the activation of apoptotic pathways. This suggests that this compound may serve as a promising PARP inhibitor in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. Studies indicate that it possesses moderate antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 2 µg/ml for S. aureus, demonstrating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 5 | |
| Pseudomonas aeruginosa | 10 |
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. Mice treated with the compound exhibited reduced tumor growth compared to control groups, supporting its potential as a therapeutic agent in oncology. Histological examinations revealed increased apoptosis in tumor tissues from treated mice, corroborating the in vitro findings regarding PARP inhibition and apoptosis induction .
Q & A
Q. What are the key synthetic methodologies for preparing N-(2,4-dichlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the piperidinyl group onto the pyrimidine ring.
- Thioether linkage formation via coupling of the pyrimidine-sulfanyl intermediate with the acetamide backbone under basic conditions (e.g., NaH in dry THF) .
- Final purification via column chromatography and recrystallization to achieve >95% purity. Reaction progress is monitored by TLC and NMR spectroscopy .
Q. How is structural integrity confirmed for this compound?
A combination of analytical techniques is employed:
- X-ray crystallography resolves the 3D conformation, including bond angles, torsion angles, and hydrogen-bonding networks (e.g., SHELX refinement ).
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity, with characteristic peaks for dichlorophenyl (δ 7.3–7.5 ppm) and piperidinyl protons (δ 1.5–2.5 ppm) .
- Mass spectrometry validates molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₅Cl₂N₄OS₂: 437.0; observed: 437.2) .
Advanced Research Questions
Q. How can structural ambiguities (e.g., disordered moieties) in X-ray crystallography be resolved?
Disordered groups (e.g., methoxy or piperidinyl conformers) are addressed by:
- Multi-position refinement in SHELXL, assigning partial occupancy to disordered atoms .
- Hydrogen-bonding analysis to stabilize the dominant conformation (e.g., N–H⋯N interactions in inversion dimers ).
- Validation tools (e.g., PLATON) to check geometric restraints and omit outliers .
Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?
SAR studies involve:
- Analog synthesis : Modifying substituents (e.g., replacing piperidinyl with morpholinyl) to assess bioactivity shifts .
- Computational docking : Modeling interactions with target proteins (e.g., kinases or enzymes) using AutoDock Vina or Schrödinger Suite .
- Pharmacophore mapping : Identifying critical functional groups (e.g., sulfanyl linkage for hydrogen bonding) using MOE or Discovery Studio .
Q. How can solubility limitations be overcome for in vitro assays?
Strategies include:
- Co-solvent systems : Using DMSO-water mixtures (<1% DMSO) to maintain compound stability .
- Solid dispersion : Enhancing dissolution rates via spray drying with polymers like PVP or HPMC .
- pH adjustment : Exploiting ionizable groups (e.g., acetamide) in buffered solutions (pH 6.8–7.4) .
Q. How should contradictory biological assay data (e.g., IC₅₀ variability) be addressed?
Contradictions are resolved by:
- Orthogonal assays : Cross-validating results using fluorescence polarization, SPR, or enzymatic activity tests .
- Statistical rigor : Applying ANOVA or t-tests to assess significance across replicates (n ≥ 3) .
- Cofactor controls : Verifying assay conditions (e.g., ATP concentration in kinase assays) to minimize false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
